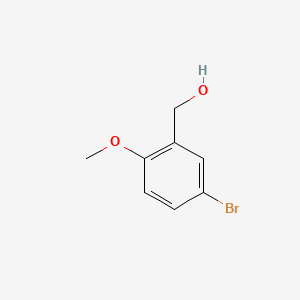

5-Bromo-2-methoxybenzyl alcohol

Overview

Description

5-Bromo-2-methoxybenzyl alcohol: is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . It is characterized by a bromine atom at the 5th position and a methoxy group at the 2nd position on a benzene ring, with a hydroxymethyl group attached to the benzene ring. This compound appears as a white to light yellow crystalline powder .

Preparation Methods

Reduction of 5-Bromo-2-methoxybenzaldehyde

Reaction Overview

The aldehyde group in 5-bromo-2-methoxybenzaldehyde (CAS: 25016-01-7) is reduced to a primary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method is widely adopted due to its simplicity and high efficiency.

Procedure

Reagents :

- 5-Bromo-2-methoxybenzaldehyde (1.0 mmol)

- NaBH₄ (1.5–2.0 equivalents) or LiAlH₄ (1.2 equivalents)

- Solvent: Ethanol, THF, or methanol

Conditions :

- Stir at 0–25°C for 1–4 hours under inert atmosphere.

- Quench with saturated NH₄Cl (for NaBH₄) or dilute HCl (for LiAlH₄).

Workup :

- Extract with ethyl acetate, wash with brine, and purify via column chromatography (hexane/ethyl acetate).

Key Data

| Parameter | NaBH₄ Reduction | LiAlH₄ Reduction |

|---|---|---|

| Yield | 85–95% | 90–98% |

| Reaction Time | 1–2 h | 0.5–1 h |

| Temperature | 0–25°C | 0–25°C |

| Solvent | Ethanol/THF | THF |

Mechanistic Insight :

NaBH₄ transfers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol. LiAlH₄, a stronger reductant, achieves similar outcomes but requires anhydrous conditions.

Hydrolysis of 5-Bromo-2-methoxybenzyl Bromide

Reaction Overview

The bromide substituent in 5-bromo-2-methoxybenzyl bromide is displaced via nucleophilic substitution (SN₂) under basic conditions to form the alcohol.

Procedure

Reagents :

- 5-Bromo-2-methoxybenzyl bromide (1.0 mmol)

- NaOH (2.0 equivalents) or aqueous H₂O

Conditions :

- Reflux in water/THF (1:1) for 6–12 hours.

Workup :

- Acidify with HCl, extract with dichloromethane, and concentrate under reduced pressure.

Key Data

| Parameter | Hydrolysis with NaOH | Hydrolysis with H₂O |

|---|---|---|

| Yield | 70–80% | 50–60% |

| Reaction Time | 6–8 h | 12–24 h |

| Temperature | 80–100°C | 100°C |

Mechanistic Insight :

Hydroxide ion attacks the electrophilic benzyl carbon, displacing bromide and forming the alcohol. Steric hindrance from the methoxy and bromo groups may moderate reaction rates.

Catalytic Hydrogenation of 5-Bromo-2-methoxybenzaldehyde

Reaction Overview

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel converts the aldehyde to the alcohol under mild conditions.

Procedure

Reagents :

- 5-Bromo-2-methoxybenzaldehyde (1.0 mmol)

- H₂ gas (1 atm)

- Catalyst: 10% Pd/C (5 wt%)

Conditions :

- Stir in ethanol at 25°C for 2–4 hours.

Workup :

- Filter catalyst, concentrate, and recrystallize from hexane.

Key Data

| Parameter | Pd/C Hydrogenation |

|---|---|

| Yield | 88–92% |

| Reaction Time | 2–3 h |

| Temperature | 25°C |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Byproducts |

|---|---|---|---|---|

| NaBH₄ Reduction | 85–95 | Low | High | Minimal |

| LiAlH₄ Reduction | 90–98 | Moderate | Moderate | Aluminum salts |

| Hydrolysis of Bromide | 70–80 | Low | High | HBr |

| Catalytic Hydrogenation | 88–92 | High | Industrial | None |

Optimization Insights :

- NaBH₄ is preferred for lab-scale synthesis due to ease of handling.

- Hydrogenation offers cleaner profiles for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Bromo-2-methoxybenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: 5-Bromo-2-methoxybenzaldehyde, 5-Bromo-2-methoxybenzoic acid

Reduction: 5-Bromo-2-methoxybenzylamine

Substitution: 5-Bromo-2-methoxybenzyl chloride

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxybenzyl alcohol is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a precursor for the synthesis of bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new chemical processes and technologies .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the benzene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

- 4-Bromo-2-methoxybenzyl alcohol

- 5-Bromo-2-chlorobenzyl alcohol

- 2-Bromo-5-fluorobenzyl alcohol

- 5-Bromo-2-methoxybenzoic acid

- 5-Bromo-2-hydroxybenzyl alcohol

Comparison: 5-Bromo-2-methoxybenzyl alcohol is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .

Biological Activity

5-Bromo-2-methoxybenzyl alcohol is a brominated phenolic compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound, with the molecular formula C9H11BrO2, features a bromine atom and a methoxy group attached to a benzyl alcohol scaffold. The presence of these substituents influences its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study highlighted its effectiveness against Staphylococcus epidermidis and Candida albicans , indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus epidermidis | 32 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Escherichia coli | 128 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study: Antitumor Effects

In a recent study, human breast cancer cells (MCF-7) were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to cellular damage and death.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes critical for microbial survival and cancer cell metabolism.

- Cell Cycle Modulation : By affecting the cell cycle, it prevents cancer cells from proliferating effectively.

Structure-Activity Relationship (SAR)

The substitution pattern on the benzene ring significantly affects the biological activity of brominated methoxyphenols. Studies suggest that the position of the bromine atom relative to the hydroxyl and methoxy groups plays a crucial role in enhancing antimicrobial and anticancer activities .

Table 2: Structure-Activity Relationship Insights

| Compound | Bromine Position | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Para | High | Moderate |

| 6-Bromo-3-methoxybenzyl alcohol | Meta | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-methoxybenzyl alcohol, and how do reaction parameters influence yield?

Methodological Answer: The compound is commonly synthesized via bromination of 2-methoxybenzyl alcohol derivatives. A documented method involves electrophilic aromatic substitution using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions). Reaction parameters such as temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane vs. acetic acid), and catalyst presence (e.g., FeBr₃) significantly impact regioselectivity and yield . For example, Quelet and Paty's method emphasizes stoichiometric control to minimize di-brominated byproducts .

Q. Which spectroscopic techniques are prioritized for structural confirmation, and what diagnostic peaks are critical?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to bromine's deshielding effect, while the methoxy group resonates at δ 3.8–3.9 ppm. The benzylic alcohol proton (CH₂OH) shows splitting near δ 4.6–4.8 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 232/234 (Br isotope pattern) confirm the molecular formula C₈H₉BrO₂ .

- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) provide additional validation .

Q. What purification methods are effective for isolating this compound from complex mixtures?

Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, with TLC monitoring (Rf ~0.3–0.4 in 3:1 hexane:EtOAc). Recrystallization from toluene or ethanol/water mixtures improves purity (>98%), as noted in Alfa Aesar protocols for analogous brominated benzyl alcohols .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be mitigated during synthesis?

Methodological Answer: Regioselectivity is influenced by directing groups and steric effects. Computational modeling (DFT calculations) predicts preferential bromination at the 5-position due to the methoxy group's ortho/para-directing nature. Experimental optimization includes:

- Using bulky solvents (e.g., DMF) to reduce para-substitution byproducts.

- Low-temperature bromination (≤10°C) to favor kinetic control .

Q. What strategies resolve discrepancies in NMR data across solvent systems?

Methodological Answer: Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can obscure alcohol proton signals. Strategies include:

- Deuteration : Exchanging -OH with D₂O to simplify splitting patterns.

- COSY/HSQC : Correlating adjacent protons to assign overlapping signals.

- Temperature-variable NMR : Resolving dynamic effects in hydrogen-bonded systems .

Q. How does steric hindrance influence reactivity in nucleophilic substitutions?

Methodological Answer: The bromine atom's steric bulk and electron-withdrawing effects reduce benzylic alcohol's nucleophilicity. To enhance reactivity:

- Protect the -OH group (e.g., silylation with TBSCl) before substitution.

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 mechanisms .

Q. What computational methods predict stability under varying pH conditions?

Methodological Answer: Molecular dynamics (MD) simulations and pKa prediction tools (e.g., ACD/Labs) model degradation pathways. Experimental validation involves:

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOOGRLZVQWDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001595 | |

| Record name | (5-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-82-6 | |

| Record name | 5-Bromo-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.